molecular formula C12H11NO2 B13981960 4-Hydroxy-5-phenyl-2-pyridinemethanol CAS No. 943752-04-3

4-Hydroxy-5-phenyl-2-pyridinemethanol

Cat. No.: B13981960
CAS No.: 943752-04-3
M. Wt: 201.22 g/mol
InChI Key: JYRSWZJUVRLMRU-UHFFFAOYSA-N
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Description

4-Hydroxy-5-phenyl-2-pyridinemethanol is a chemical compound that belongs to the class of hydroxypyridines It is characterized by the presence of a hydroxyl group (-OH) attached to the pyridine ring, along with a phenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-phenyl-2-pyridinemethanol can be achieved through several synthetic routes. One common method involves the reduction of 4-pyridinemethanol using sodium borohydride and lithium chloride in tetrahydrofuran . Another approach includes the use of Grignard reagents to introduce the phenyl group onto the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-phenyl-2-pyridinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenylhydrazine, ethanol, and methanol . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include triazoles, N-cinnamoylmalonamates, and other substituted derivatives .

Scientific Research Applications

4-Hydroxy-5-phenyl-2-pyridinemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-phenyl-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects . The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-5-phenyl-2-pyridinemethanol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

943752-04-3

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(hydroxymethyl)-5-phenyl-1H-pyridin-4-one

InChI

InChI=1S/C12H11NO2/c14-8-10-6-12(15)11(7-13-10)9-4-2-1-3-5-9/h1-7,14H,8H2,(H,13,15)

InChI Key

JYRSWZJUVRLMRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=CC2=O)CO

Origin of Product

United States

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